2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Description
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core linked to a benzamide moiety
Properties
IUPAC Name |
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBOGRWAANIHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 5-aminopyrazoles and α-oxoketene dithioacetals under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Material Science: Due to its photophysical properties, it is explored for use in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Signal Transduction Pathways: It can interfere with signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibitory activities.
Uniqueness
2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile scaffold for drug development .
Biological Activity
2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound integrates a pyrazolo[1,5-a]pyridine core with a benzamide moiety, which is significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is , with a molecular weight of 330.18 g/mol. The presence of the bromine atom at the second position of the benzamide ring enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂BrN₃O |
| Molecular Weight | 330.18 g/mol |
| CAS Number | 1396878-18-4 |
2-Bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is hypothesized to exert its biological effects primarily through enzyme inhibition. Similar compounds have shown significant inhibitory activity against various targets, including:
- Cyclin-dependent kinase 2 (CDK2) : Inhibition leads to cell cycle arrest, particularly in cancer cells.
- Mycobacterium tuberculosis : Potential application in anti-tuberculosis therapy.
The mode of action typically involves binding to the active site of these enzymes, thereby blocking their activity and disrupting cellular processes essential for proliferation and survival.
Biological Activities
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities:
- Anticancer Activity :
- Anti-inflammatory Properties :
-
Antimicrobial Effects :
- Some derivatives have shown efficacy against bacterial strains, implicating their use in developing new antibiotics .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives. A notable study highlighted the synthesis of various derivatives and their biological evaluations:
- Study on Anticancer Activity :
- Enzyme Inhibition Assays :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide, and how are intermediates characterized?
- Methodology :
- Core synthesis : Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclization of aminopyrazole precursors with electrophilic reagents (e.g., aldehydes or ketones) . For brominated analogs, bromine substitution can be introduced via electrophilic aromatic substitution or halogenation of pre-formed intermediates .
- Characterization : Key intermediates are validated using -NMR, -NMR, and elemental analysis. For example, pyrazolo[1,5-a]pyridine-3-carboxaldehyde derivatives show distinct aldehyde proton signals at δ 9.8–10.2 ppm in -NMR .
- Data Table :
| Intermediate | Key NMR Signals () | Yield (%) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxaldehyde | δ 10.1 (s, 1H, CHO) | 65–75 | |
| Brominated benzamide derivative | δ 7.8–8.2 (m, Ar-H) | 50–60 |
Q. How does regioselectivity in pyrazolo[1,5-a]pyridine functionalization impact the synthesis of substituted derivatives?
- Methodology :
- Regioselectivity is influenced by the nucleophilicity of exocyclic vs. endocyclic nitrogen atoms in aminopyrazole precursors. For example, 3(5)-aminopyrazoles react with 1,3-bielectrophiles to favor substitution at position 7 under microwave-assisted conditions .
- Steric and electronic factors (e.g., electron-withdrawing groups like nitro or bromo) direct substitution to less hindered positions .
- Critical Factors :
- Solvent polarity (e.g., pyridine enhances cyclization efficiency).
- Temperature control (e.g., 120°C for microwave-assisted reactions) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of pyrazolo[1,5-a]pyridine benzamide derivatives?
- Methodology :
- Substituent Effects :
- Position 7 : Amino or benzamido groups enhance kinase inhibition (e.g., IC < 1 µM for CDK2 inhibition) .
- Bromine at position 2 : Increases electrophilicity, improving interaction with cysteine residues in enzyme active sites .
- Case Study : N-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)benzamide derivatives show 10-fold higher potency than non-substituted analogs in kinase assays .
- Data Table :
| Substituent Position | Functional Group | Biological Activity (IC) | Reference |
|---|---|---|---|
| 7 | -NH | 0.8 µM (CDK2 inhibition) | |
| 2 | -Br | 1.2 µM (EGFR inhibition) |
Q. How can contradictory data on cyclization regioselectivity be resolved in pyrazolo[1,5-a]pyridine synthesis?
- Methodology :
- Mechanistic Studies : Use isotopic labeling (e.g., -aminopyrazole) to track nitrogen participation in cyclization .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies to explain preferential attack by exocyclic vs. endocyclic nitrogen .
- Key Findings :
- In ionic pathways (acetonitrile solvent), endocyclic nitrogen dominates, yielding pyrazolo[3,4-c]isoquinolinones .
- Radical pathways favor side products via 1,4-pyrazolyl transfer, reducing regioselectivity .
Q. What strategies improve the yield of brominated derivatives in microwave-assisted synthesis?
- Methodology :
- Catalyst Optimization : Use Cu(I) or Pd(II) catalysts to enhance bromine incorporation .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) improve solubility of brominated intermediates .
- Case Study : Microwave irradiation (150 W, 100°C) increased yield of 3-bromo-7-formylpyrazolo[1,5-a]pyridine from 40% to 68% compared to conventional heating .
Methodological Considerations
- Analytical Tools :
- HPLC-PDA : Monitor reaction progress with UV detection at 254 nm for aromatic intermediates .
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., confirmed substitution at position 7 in 7-amino derivatives) .
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
